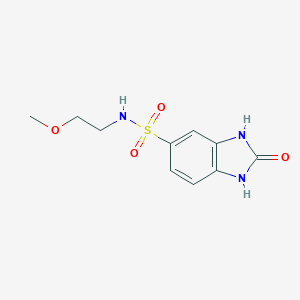
2-Amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile is a chemical compound that has shown potential in scientific research. It is a pyridine derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis of Highly Substituted 2-Pyridones
A study by Pathak, Kundu, and Pramanik (2012) demonstrated the synthesis of highly substituted 2-pyridones, including compounds similar to 2-amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile, through multicomponent reactions. This approach is significant in the regioselective synthesis of biologically important compounds (Pathak, Kundu, & Pramanik, 2012).
Development of Novel 3-Pyridinecarbonitriles
Girgis, Kalmouch, and Hosni (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which include structures similar to the compound . The study explored the fluorescence properties of these new pyridines, some of which showed considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives
Khrustaleva et al. (2014) investigated the aminomethylation of similar compounds, resulting in the formation of triazine derivatives. These compounds, due to their unique structure, could be of interest in various scientific applications (Khrustaleva et al., 2014).
Corrosion Inhibition
Mahmoud and El-Sewedy (2018) synthesized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, akin to the compound , for the purpose of evaluating their corrosion inhibition efficiency. This study highlights the potential application of these compounds in industrial settings (Mahmoud & El-Sewedy, 2018).
Synthesis of Polyheterocyclic Compounds
Anis’kova, Chadina, and Yegorova (2009) developed syntheses for compounds based on the reaction of similar carbonitriles with other reagents. This study illustrates the versatility of such compounds in synthesizing a range of polyheterocyclic structures (Anis’kova, Chadina, & Yegorova, 2009).
Photovoltaic Properties
Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of compounds structurally related to 2-amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile. They investigated their application in organic–inorganic photodiode fabrication, highlighting their potential in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-3-6-12-10(4-2)14(13-7-5-8-19-13)11(9-16)15(17)18-12/h5,7-8H,3-4,6H2,1-2H3,(H2,17,18) |
Clé InChI |
IIGDYRITGCHENR-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CC |
SMILES canonique |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)




![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
